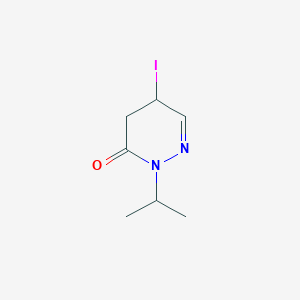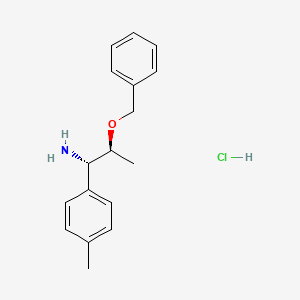
(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride is a chiral amine compound with potential applications in various fields of chemistry and pharmacology. It is characterized by its unique structural features, including a benzyloxy group and a p-tolyl group attached to a propylamine backbone. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol, p-tolualdehyde, and a suitable amine.
Formation of Benzyloxy Intermediate: Benzyl alcohol is reacted with p-tolualdehyde under acidic conditions to form the benzyloxy intermediate.
Reductive Amination: The benzyloxy intermediate is then subjected to reductive amination with a suitable amine, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system in which it is studied. The benzyloxy and p-tolyl groups play a crucial role in its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-O-Acetylpseudoephedrine Hydrochloride: Shares structural similarities but differs in the presence of an acetyl group.
(1S,2S)-(+)-Pseudoephedrine Hydrochloride: Similar chiral amine structure but with different substituents.
(1S,2S)-2-Amino-1-phenylpropan-1-ol Hydrochloride: Similar backbone but lacks the benzyloxy and p-tolyl groups.
Uniqueness
(1S,2S)-2-Benzyloxy-1-p-tolyl-propylamine hydrochloride is unique due to its specific combination of benzyloxy and p-tolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H22ClNO |
|---|---|
Molecular Weight |
291.8 g/mol |
IUPAC Name |
(1S,2S)-1-(4-methylphenyl)-2-phenylmethoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-13-8-10-16(11-9-13)17(18)14(2)19-12-15-6-4-3-5-7-15;/h3-11,14,17H,12,18H2,1-2H3;1H/t14-,17+;/m0./s1 |
InChI Key |
QIXPIFSJIYIIJB-SQQLFYIASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]([C@H](C)OCC2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)OCC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


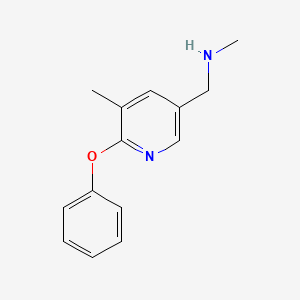
![3-(Hydroxymethyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B13001259.png)
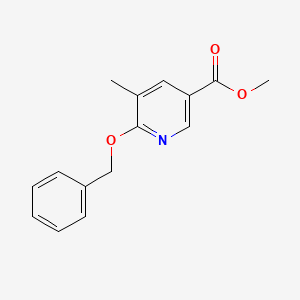


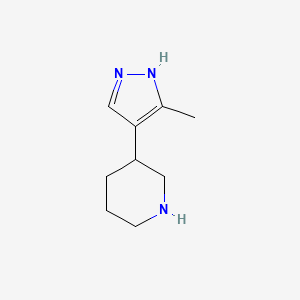
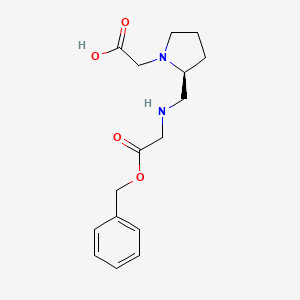

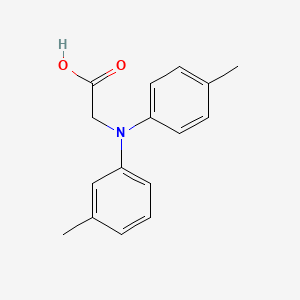
![2-Azabicyclo[5.1.0]octane](/img/structure/B13001303.png)
